methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the chromeno[2,3-c]pyrrol core, introduction of the fluorophenyl group, and subsequent functionalization to introduce the thiazole and ester groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Scientific Research Applications
Methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate include:
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: This compound shares the fluorophenyl and pyrrole components but lacks the chromeno and thiazole groups.
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: Similar in having a fluorophenyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological activities.
Properties
Molecular Formula |
C25H19FN2O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O5S/c1-11-9-16-17(10-12(11)2)33-21-18(20(16)29)19(14-5-7-15(26)8-6-14)28(23(21)30)25-27-13(3)22(34-25)24(31)32-4/h5-10,19H,1-4H3 |
InChI Key |
GOJFLOHNKMZSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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